molecular formula C8H9Br2N B14596899 3,4-dibromo-N,N-dimethylaniline CAS No. 60469-89-8

3,4-dibromo-N,N-dimethylaniline

Cat. No.: B14596899
CAS No.: 60469-89-8
M. Wt: 278.97 g/mol
InChI Key: JYLOGFVZBVWNNH-UHFFFAOYSA-N
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Description

3,4-Dibromo-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with two bromine atoms at the 3 and 4 positions, and a dimethylamino group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-N,N-dimethylaniline typically involves the bromination of N,N-dimethylaniline. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the benzene ring. The reaction is usually performed in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained at a moderate level to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

3,4-Dibromo-N,N-dimethylaniline has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3,4-dibromo-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the dimethylamino group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylaniline: This compound has a single bromine atom and exhibits different reactivity and applications compared to 3,4-dibromo-N,N-dimethylaniline.

    4-Ethynyl-N,N-dimethylaniline: This compound features an ethynyl group instead of bromine atoms, leading to distinct chemical properties and uses.

    3,5-Dibromo-4-methylaniline: Similar in structure but with a methyl group, this compound has different reactivity patterns.

Uniqueness

This compound is unique due to the presence of two bromine atoms at specific positions on the benzene ring, which imparts distinct chemical reactivity and potential applications. Its combination of bromine atoms and a dimethylamino group makes it a versatile compound for various chemical transformations and research applications.

Properties

CAS No.

60469-89-8

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

3,4-dibromo-N,N-dimethylaniline

InChI

InChI=1S/C8H9Br2N/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3

InChI Key

JYLOGFVZBVWNNH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)Br

Origin of Product

United States

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